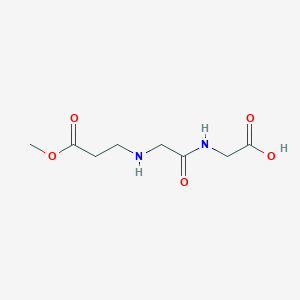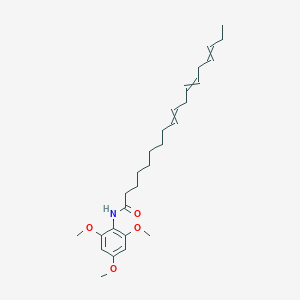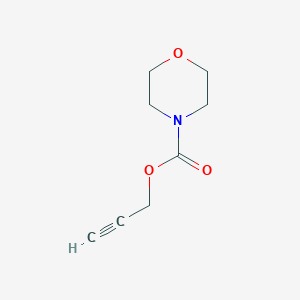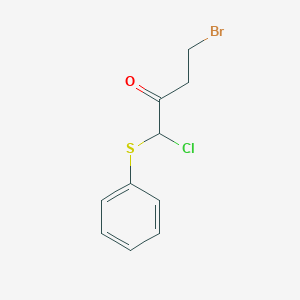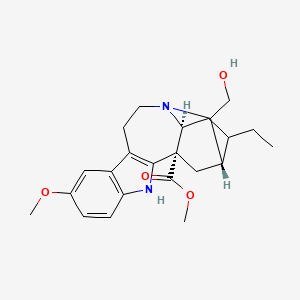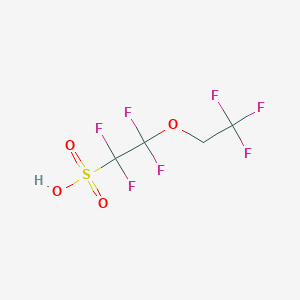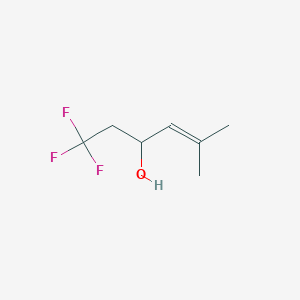
1,1,1-Trifluoro-5-methylhex-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5-methylhex-4-en-3-ol: is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group, a methyl group, and an enol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with appropriate alkenes under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5-methylhex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-5-methylhex-4-en-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The enol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 1,1,1-Trifluoro-2-propanol .
Comparison: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
112961-22-5 |
|---|---|
Fórmula molecular |
C7H11F3O |
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h3,6,11H,4H2,1-2H3 |
Clave InChI |
SCJURFDIMGDIKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(CC(F)(F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
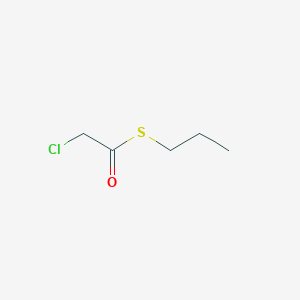
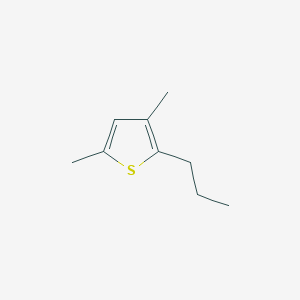
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
